2-Phenylcyclopentane carboxamide

Description

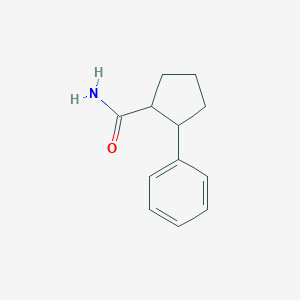

2-Phenylcyclopentane carboxamide is an organic compound featuring a cyclopentane ring substituted with a phenyl group at the 2-position and a carboxamide functional group (-CONH₂).

Properties

Molecular Formula |

C12H15NO |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

2-phenylcyclopentane-1-carboxamide |

InChI |

InChI=1S/C12H15NO/c13-12(14)11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2,(H2,13,14) |

InChI Key |

BYOUWSHULMUNMM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(C1)C(=O)N)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Cyanocyclopentanecarboxylic Acid

- Molecular Formula: C₇H₉NO₂ (vs. C₁₂H₁₅NO for 2-phenylcyclopentane carboxamide)

- Functional Groups: Carboxylic acid (-COOH) and cyano (-CN) (vs. carboxamide (-CONH₂) and phenyl).

- Key Differences: The cyano group in 1-cyanocyclopentanecarboxylic acid increases electrophilicity, making it more reactive in nucleophilic additions compared to the carboxamide group . In contrast, carboxamides like this compound are generally less reactive but may still require precautions depending on substituents.

β-Lactam Derivatives with Phenylacetamido Groups (e.g., PF 43(1) Compounds)

- Structure: Complex β-lactam antibiotics with phenylacetamido side chains and bicyclic systems (e.g., (2S,5R,6R)-6-{2-amino-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid) .

- Key Differences: Biological Activity: β-Lactams exhibit potent antibacterial activity by inhibiting cell wall synthesis, whereas this compound’s applications are less defined but may involve enzyme inhibition or receptor modulation. Structural Complexity: The bicyclic framework and multiple stereocenters in β-lactams contrast with the simpler monocyclic structure of this compound.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Reactivity : Carboxamides like this compound are less reactive than carboxylic acids or nitriles, favoring stability in drug design .

- Pharmacological Potential: While β-lactams dominate antibacterial markets, simpler carboxamides could serve as scaffolds for neuraminidase inhibitors or kinase modulators, pending further study.

- Safety Considerations : The absence of acute hazard data for this compound underscores the need for targeted toxicological assessments, particularly given the hazards associated with structurally related nitriles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.